molecular formula C17H24N2O4 B5624405 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide

Cat. No. B5624405
M. Wt: 320.4 g/mol
InChI Key: JOSRSSYNZRUPMH-UHFFFAOYSA-N
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Description

"N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide" is a compound of interest in various scientific fields due to its unique structure and potential applications. The compound belongs to a class of chemicals known for their diverse biological activities.

Synthesis Analysis

  • The synthesis of related compounds often involves the use of allyl protecting groups for creating key intermediates, such as in the synthesis of DNA-dependent protein kinase inhibitors (Aristegui et al., 2006).
  • Mannich base reactions, employing formaldehyde and secondary amines like morpholine, are common in synthesizing derivatives of similar chemical structures (Kuarm et al., 2011).

Molecular Structure Analysis

  • X-ray diffraction studies often reveal the conformational details of such molecules, including the planarity of the chromene ring system and the chair conformation of the morpholine ring (Devarajegowda et al., 2013).

Chemical Reactions and Properties

  • These compounds can undergo various chemical reactions, including transamination and alkylation, leading to the formation of different derivatives (Dyachenko et al., 2012).
  • Reactivity studies are essential to understand the chemical behavior of these compounds under different conditions.

Physical Properties Analysis

  • The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments and for various applications. These properties can be assessed using techniques like crystallography and spectroscopy.

Chemical Properties Analysis

  • The compound's chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are essential for its application in different fields.
  • Studies involving density functional theory (DFT) calculations and electronic structure analysis help in understanding the chemical properties at the molecular level (Halim & Ibrahim, 2017).

Mechanism of Action

The mechanism of action of coumarin and morpholine derivatives would depend on their specific chemical structure and the biological system they interact with. For example, some coumarin derivatives have been found to inhibit the enzyme cyclooxygenase, and are being investigated for their potential anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a specific coumarin or morpholine derivative would depend on its exact chemical structure. Some coumarins, for example, can cause liver damage if ingested in large amounts . Morpholines can be irritants and should be handled with care .

Future Directions

The future directions of research into coumarins and morpholines are likely to involve the development of new synthetic methods, and the exploration of their potential uses in medicine and other fields . For example, coumarins are being investigated for their potential anti-cancer properties .

properties

IUPAC Name

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-21-15-4-2-3-14-9-13(12-23-17(14)15)10-18-16(20)11-19-5-7-22-8-6-19/h2-4,13H,5-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSRSSYNZRUPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)CNC(=O)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide

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